Zuclomiphene Citrate

Description

Properties

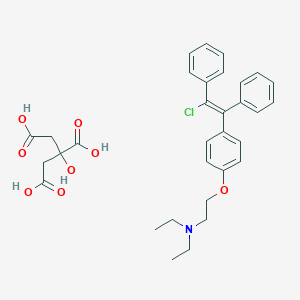

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7619-53-6, 50-41-9 | |

| Record name | Zuclomiphene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclomiphene citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOMIPHENE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomifene citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOMIPHENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Zuclomiphene Citrate on Estrogen Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclomiphene (B94539) citrate (B86180), the (Z)-stereoisomer of clomiphene citrate, is a nonsteroidal selective estrogen receptor modulator (SERM) with a complex and tissue-specific mechanism of action.[1] As a SERM, it exhibits both estrogenic (agonist) and antiestrogenic (antagonist) properties, depending on the target tissue and the local hormonal environment.[2][3][4] This dual activity is mediated through its interaction with the nuclear estrogen receptors, ERα and ERβ. This document provides a detailed examination of the molecular interactions, signaling pathways, and experimental evaluation of zuclomiphene's effects on these receptors.

Introduction to Zuclomiphene Citrate

Clomiphene citrate is a mixture of two geometric isomers: zuclomiphene (cis-isomer, ~38%) and enclomiphene (B195052) (trans-isomer, ~62%).[1] While enclomiphene is predominantly an estrogen receptor antagonist, zuclomiphene is characterized by its more potent estrogenic activity. Zuclomiphene's classification as a SERM stems from its ability to bind to estrogen receptors and induce different conformational changes than endogenous estrogens like estradiol (B170435). This differential receptor conformation dictates the recruitment of distinct transcriptional co-regulators (co-activators or co-repressors), leading to tissue-specific modulation of estrogen-dependent gene expression.

Core Mechanism of Action at the Estrogen Receptor

The primary mechanism of action for zuclomiphene involves competitive binding to estrogen receptors (ERs) in various tissues, including the hypothalamus, pituitary, and uterus. Its effects are highly dependent on the receptor subtype (ERα vs. ERβ) and the concentration of endogenous estrogen.

Receptor Binding and Conformational Change

Zuclomiphene binds to the ligand-binding domain (LBD) of both ERα and ERβ. This binding event prevents the natural ligand, estradiol, from occupying the receptor. The binding of zuclomiphene induces a unique conformational state in the receptor, distinct from that induced by either a pure agonist (like estradiol) or a pure antagonist. This altered conformation directly influences the surface of the LBD, particularly the activation function 2 (AF-2) helix, which is critical for transcriptional regulation.

Differential Co-regulator Recruitment

The conformation of the ER-LBD determines which co-regulator proteins are recruited to the receptor-DNA complex.

-

Agonistic Action: In certain tissues or cellular contexts, the zuclomiphene-ER complex adopts a conformation that favors the recruitment of co-activator proteins (e.g., SRC-1, p300/CBP). This complex then initiates the transcription of estrogen-responsive genes, mimicking the effect of estrogen. Zuclomiphene is often described as having weak estrogenic properties.

-

Antagonistic Action: In other tissues, the induced conformation promotes the binding of co-repressor proteins (e.g., NCoR, SMRT). This action blocks the recruitment of co-activators and actively represses the transcription of target genes.

The overall effect (agonist vs. antagonist) is a result of the balance between co-activator and co-repressor expression in a given cell type and the specific conformation induced by zuclomiphene at each ER subtype.

Receptor Subtype Specificity (ERα vs. ERβ)

Studies have shown that clomiphene citrate, and by extension its isomers, acts differently through ERα and ERβ.

-

Via ERα: It can act as either an agonist or an antagonist, depending on the concentration of co-existing estradiol. It tends to be antagonistic at higher estradiol concentrations and agonistic at lower concentrations.

-

Via ERβ: It generally acts as a pure estrogen antagonist, regardless of the presence of estradiol.

This subtype-specific activity contributes significantly to its tissue-selective effects.

Quantitative Data: Receptor Binding Affinity

Precise IC50 or Ki values for zuclomiphene are not consistently reported across publicly available literature. However, studies comparing clomiphene isomers and analogs provide insight into their relative binding affinities (RBA) for the estrogen receptor (RE) and a microsomal antiestrogen-binding site (AEBS).

| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor (RE) | Notes |

| Estradiol | 100% (Reference) | Endogenous high-affinity ligand. |

| Enclomiphene | Higher than Zuclomiphene | Generally possesses higher affinity for the RE, correlating with its more potent anti-estrogenic effects in some assays. |

| Zuclomiphene | Lower than Enclomiphene | Despite lower RE affinity in some contexts, its intrinsic estrogenic activity makes it a potent agent. |

Table based on data from comparative in vitro studies on MCF-7 cells.

Key Signaling Pathway: HPG Axis Modulation

In the context of fertility treatment, zuclomiphene's most critical action is on the Hypothalamic-Pituitary-Gonadal (HPG) axis. Estrogen normally exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).

Zuclomiphene, acting as an estrogen antagonist in the hypothalamus, blocks these estrogen receptors. The hypothalamus perceives this as a state of low estrogen, leading to an increased pulsatile release of GnRH. This, in turn, stimulates the anterior pituitary to increase the secretion of LH and FSH, which then act on the gonads to stimulate folliculogenesis and steroidogenesis.

Experimental Protocols for Evaluation

The characterization of zuclomiphene's interaction with estrogen receptors relies on established in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the ER.

Methodology:

-

Receptor Preparation: A source of estrogen receptors, typically rat uterine cytosol or recombinant human ERα, is prepared and protein concentration is determined.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (zuclomiphene).

-

Separation: After reaching equilibrium, receptor-bound and unbound radioligand are separated. Common methods include dextran-coated charcoal or hydroxyapatite (B223615) slurry, which binds the unbound ligand, allowing it to be pelleted by centrifugation.

-

Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to determine the IC50 value (the concentration of zuclomiphene that inhibits 50% of the radiolabeled estradiol binding).

Cell-Based Reporter Gene Assay

This assay determines whether a compound binding to the ER results in an agonistic or antagonistic transcriptional response.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is co-transfected with two plasmids: one expressing the human ER (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with varying concentrations of zuclomiphene, alone (to test for agonist activity) or in combination with estradiol (to test for antagonist activity).

-

Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the expressed reporter protein.

-

Reporter Measurement: The activity of the reporter protein is measured. For a luciferase reporter, a substrate (luciferin) is added, and the resulting luminescence is quantified with a luminometer.

-

Data Analysis: An increase in reporter activity indicates an agonistic effect, while a decrease in estradiol-induced activity indicates an antagonistic effect.

Conclusion

The mechanism of action of this compound is a paradigm for the complexity of Selective Estrogen Receptor Modulators. Its activity is not merely a function of binding affinity but is dictated by a nuanced interplay of receptor subtype (ERα vs. ERβ), the cellular context of co-regulator proteins, and the ambient concentration of endogenous estrogens. By acting as an antagonist in the hypothalamus, it stimulates the HPG axis, forming the basis of its therapeutic use. Conversely, its estrogenic properties in other tissues define its broader physiological profile. A thorough understanding of these differential actions is critical for the continued development and application of SERMs in clinical practice.

References

A Tale of Two Isomers: An In-depth Technical Guide to the Core Differences Between Zuclomiphene and Enclomiphene

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

Clomiphene citrate (B86180), a widely known selective estrogen receptor modulator (SERM), is a racemic mixture of two geometric isomers: zuclomiphene (B94539) and enclomiphene (B195052). While structurally similar, these isomers possess distinct pharmacological profiles that lead to divergent, and often opposing, biological effects. This technical guide provides a detailed exploration of the fundamental differences between zuclomiphene and enclomiphene, focusing on their stereochemistry, receptor binding kinetics, pharmacokinetics, and mechanisms of action, to inform research and drug development endeavors.

Stereoisomerism and Receptor Interaction

Zuclomiphene and enclomiphene are cis (Z) and trans (E) isomers of clomiphene, respectively. This seemingly subtle difference in their three-dimensional structure profoundly impacts their interaction with estrogen receptors (ERs), primarily ERα and ERβ.

Enclomiphene predominantly acts as an estrogen receptor antagonist . It competitively binds to ERs in the hypothalamus, blocking the negative feedback effect of endogenous estrogen. This action leads to an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1] Subsequently, the pituitary gland is stimulated to produce and release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] In males, the elevated LH levels stimulate the Leydig cells in the testes to increase testosterone (B1683101) production.[2][3]

Zuclomiphene , in contrast, generally functions as a weak estrogen receptor agonist .[4][5] Its estrogenic activity can suppress the hypothalamic-pituitary-gonadal (HPG) axis, potentially counteracting the effects of enclomiphene when administered as part of clomiphene citrate.[6] This agonistic activity is also responsible for some of the estrogen-related side effects observed with clomiphene treatment.[4]

The differential activity of these isomers is tissue-dependent, a hallmark of SERMs. For instance, in some tissues, zuclomiphene can exhibit anti-estrogenic effects.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative differences in the pharmacological profiles of zuclomiphene and enclomiphene.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity | Cell Line | Reference |

| Enclomiphene | Nuclear Estrogen Receptor (ER) | RBA: 2% (Estradiol = 100%) | MCF-7 | [2] |

| Zuclomiphene | Nuclear Estrogen Receptor (ER) | RBA: < Enclomiphene | MCF-7 | [2] |

Note: Specific Ki or IC50 values for each isomer at ERα and ERβ are not consistently available in publicly accessible literature. The provided Relative Binding Affinity (RBA) is from a competitive binding assay using nuclear estrogen receptors from MCF-7 cells.

Table 2: Pharmacokinetic Parameters (Single 50 mg Oral Dose in Patients with PCOS)

| Parameter | Zuclomiphene | Enclomiphene | Unit | Reference |

| Cmax (Peak Plasma Concentration) | 15 (± 41%) | 15 (± 18%) | ng/mL | [7][9] |

| Tmax (Time to Peak Concentration) | 7 (± 87%) | 3 (± 68%) | hours | [7][9] |

| AUC (Area Under the Curve) | 1289 (± 34%) (0-456h) | 65 (± 35%) (0-72h) | ng·h/mL | [7][9] |

| Terminal Half-life (t½) | Very long, leading to accumulation | ~10 hours | hours | [10][11] |

The most striking pharmacokinetic difference is the significantly longer half-life of zuclomiphene, which leads to its accumulation in the body with repeated dosing, a phenomenon not observed with the more rapidly cleared enclomiphene.

Signaling Pathways and Mechanisms of Action

The divergent effects of zuclomiphene and enclomiphene can be visualized through their impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Enclomiphene's Antagonistic Action on the HPG Axis

Caption: Enclomiphene blocks estrogen's negative feedback on the hypothalamus.

Zuclomiphene's Agonistic Action on the HPG Axis

Caption: Zuclomiphene's estrogenic effect can suppress the HPG axis.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is fundamental to determining the binding affinity of zuclomiphene and enclomiphene to estrogen receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) and relative binding affinity (RBA) of test compounds (zuclomiphene, enclomiphene) for the estrogen receptor.

Methodology:

-

Receptor Preparation: Estrogen receptors are typically sourced from the cytosol of rat uteri or from cell lines expressing high levels of ER, such as MCF-7 breast cancer cells. The tissue or cells are homogenized in a buffer solution and centrifuged at high speed to isolate the cytosol, which contains the soluble ERs.

-

Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [3H]-17β-estradiol, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal precipitation, followed by centrifugation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the log concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The RBA is then calculated relative to a standard, typically 17β-estradiol.

Caption: Workflow for a competitive estrogen receptor binding assay.

Clinical Trial for Enclomiphene in Secondary Hypogonadism

Clinical trials are essential to evaluate the efficacy and safety of enclomiphene for treating secondary hypogonadism in men.

Objective: To assess the effect of enclomiphene on serum testosterone levels and the hypothalamic-pituitary-gonadal axis in men with secondary hypogonadism.

Methodology:

-

Study Design: Typically, a randomized, double-blind, placebo-controlled, multicenter study is conducted.

-

Participant Selection:

-

Inclusion Criteria: Adult males with confirmed secondary hypogonadism (low total testosterone with low or inappropriately normal LH levels).

-

Exclusion Criteria: Primary hypogonadism, use of medications known to affect the HPG axis, and other significant medical conditions.

-

-

Intervention: Participants are randomized to receive a daily oral dose of enclomiphene citrate (e.g., 12.5 mg or 25 mg) or a matching placebo for a specified duration (e.g., 12-24 weeks).

-

Primary Endpoints: The primary efficacy endpoint is the change from baseline in average morning total testosterone levels.

-

Secondary Endpoints: These often include changes in LH, FSH, sperm parameters (concentration, motility, morphology), and assessments of hypogonadal symptoms through validated questionnaires.

-

Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests (including hematocrit and PSA), and physical examinations.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in the enclomiphene and placebo groups.

Conclusion

The distinct pharmacological profiles of zuclomiphene and enclomiphene, stemming from their stereoisomeric differences, are of critical importance in the context of their clinical application. Enclomiphene's predominantly anti-estrogenic activity makes it a targeted therapy for stimulating the HPG axis, thereby increasing endogenous testosterone production in men with secondary hypogonadism. In contrast, zuclomiphene's estrogenic properties and long half-life contribute to potential side effects and may counteract the therapeutic goals when present in a racemic mixture. For drug development professionals and researchers, understanding these core differences is paramount for the rational design of selective therapies targeting the estrogen receptor. The development of pure enclomiphene represents a move towards a more precise therapeutic intervention for conditions such as secondary hypogonadism.

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clomiphene or enclomiphene citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG DRUG: Enclomiphene citrate [kegg.jp]

Zuclomiphene Citrate: A Technical Guide to its Role in Endocrinology and Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclomiphene (B94539) citrate (B86180), the cis-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) with a complex pharmacological profile, exhibiting both estrogenic agonist and antagonist properties depending on the target tissue. This dual activity has positioned it as a compound of significant interest in endocrinology and metabolic disease research. This technical guide provides an in-depth overview of zuclomiphene citrate's mechanism of action, its effects on key hormonal and metabolic pathways, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a comprehensive understanding of its physiological and pathological roles.

Introduction

This compound is a non-steroidal triphenylethylene (B188826) derivative that, along with its trans-isomer enclomiphene (B195052), constitutes clomiphene citrate, a drug historically used for ovulation induction.[1] While enclomiphene is primarily considered an estrogen antagonist, zuclomiphene exhibits more pronounced estrogenic effects.[2] This distinction is critical for understanding its specific applications and side-effect profile in research and potential therapeutic development. This guide will delve into the core aspects of this compound's function, with a focus on its implications for endocrinological and metabolic research.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the modulation of estrogen receptors (ERα and ERβ). Its tissue-specific effects are a result of differential receptor binding, conformational changes in the receptor, and the recruitment of co-activator or co-repressor proteins in different cell types.[3]

Hypothalamic-Pituitary-Gonadal (HPG) Axis

In the hypothalamus, this compound acts as an estrogen antagonist, blocking the negative feedback of endogenous estrogen. This leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). Subsequently, the pituitary gland is stimulated to produce and release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4]

In males, the elevated LH stimulates the Leydig cells in the testes to increase testosterone (B1683101) production.[5] In females, the surge in FSH and LH promotes follicular development and ovulation.

Peripheral Tissue Effects

In peripheral tissues, this compound can act as a partial estrogen agonist. This is particularly relevant in tissues like the endometrium, bone, and liver, where it can mimic some of the effects of estrogen. The precise signaling cascade depends on the tissue-specific expression of ERα and ERβ and the local concentration of endogenous estrogens.[6][7]

Quantitative Data from Key Studies

The following tables summarize the quantitative effects of this compound (or clomiphene citrate, with zuclomiphene being a major component) on hormonal and metabolic parameters from various clinical studies.

Table 1: Effects on Hormonal Profile in Men with Hypogonadism

| Parameter | Baseline (Mean ± SD/Median) | Post-treatment (Mean ± SD/Median) | Percentage Change | Study Reference |

| Total Testosterone (ng/dL) | 205.0 | 488.0 | +138% | [8] |

| Luteinizing Hormone (mIU/mL) | 4.0 | 6.1 | +52.5% | [8] |

| Follicle-Stimulating Hormone (mIU/mL) | 4.84 ± 1.67 | 10.15 ± 5.08 | +110% | [9] |

| Total Testosterone (ng/dL) | 3.03 ± 0.80 | 5.99 ± 1.67 | +97.7% | [9] |

Table 2: Effects on Metabolic Profile in Obese Men with Dysmetabolism

| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | p-value | Study Reference |

| Fasting Glucose (mg/dL) | 106.8 ± 23.2 | 101.1 ± 25.7 | 0.004 | [8] |

| Fasting Insulin (μU/mL) | 19.3 ± 12.1 | 15.6 ± 10.1 | 0.010 | [8] |

| HOMA-IR | 4.94 ± 2.89 | 3.69 ± 2.12 | 0.001 | [8] |

Table 3: Effects on Lipid Profile (Data from various studies with mixed results)

| Parameter | Effect | Notes | Study Reference |

| Triglycerides | Can induce severe hypertriglyceridemia | Particularly in patients with pre-existing metabolic risk factors. | [10][11] |

| HDL-Cholesterol | Reduced | Observed in a study with obese men. | [12] |

| Total Cholesterol, LDL, VLDL | Reduced | In some animal studies. | [13] |

Note: The effects on lipid profiles are not consistently reported and may depend on the patient population and underlying metabolic conditions.

Detailed Experimental Protocols

Protocol for a Clinical Trial Evaluating this compound in Male Hypogonadism

This protocol is a synthesized example based on methodologies from several studies.[14][15]

References

- 1. Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zuclomifene - Wikipedia [en.wikipedia.org]

- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Stimulation of Leydig and Sertoli Cellular Secretory Function by Anti-Oestrogens: Clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clomiphene citrate effect in obese men with low serum testosterone treated with metformin due to dysmetabolic disorders: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.mit.edu [web.mit.edu]

- 10. Clomiphene-Induced Severe Hypertriglyceridemia and Acute Pancreatitis: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clomiphene-induced severe hypertriglyceridemia and pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Clomiphene citrate effect in obese men with low serum testosterone treated with metformin due to dysmetabolic disorders: A randomized, double-blind, placebo-controlled study | PLOS One [journals.plos.org]

Pharmacodynamics of Zuclomiphene as a selective estrogen receptor modulator

An In-depth Examination of Zuclomiphene (B94539) as a Selective Estrogen Receptor Modulator (SERM)

Introduction

Zuclomiphene, the (Z)-isomer of clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) with a complex pharmacological profile characterized by tissue-specific estrogenic and anti-estrogenic effects. As a component of the commercially available drug clomiphene citrate, which is a mixture of zuclomiphene and its E-isomer, enclomiphene (B195052), understanding the distinct pharmacodynamics of zuclomiphene is crucial for drug development and research professionals. This technical guide provides a comprehensive overview of the pharmacodynamics of zuclomiphene, with a focus on its interaction with estrogen receptors, its signaling pathways, and its effects in various in vitro and in vivo models.

Estrogen Receptor Binding Affinity

In a study utilizing cell-free extracts from MCF-7 human mammary carcinoma cells, the RBA of zuclomiphene for the nuclear estrogen receptor (RE) was determined to be lower than that of enclomiphene and other analogs at low, estrogen-reversible doses[1]. However, at higher concentrations, zuclomiphene's activity is not solely dictated by its affinity for the nuclear estrogen receptor, suggesting interactions with other binding sites or signaling pathways[1].

Table 1: Relative Binding Affinity (RBA) of Zuclomiphene for the Nuclear Estrogen Receptor (RE)

| Compound | Relative Binding Affinity (RBA) for RE (Estradiol = 100%) |

| Zuclomiphene | Lower than enclomiphene at low concentrations[1] |

Mechanism of Action and Signaling Pathways

Zuclomiphene's mechanism of action as a SERM involves differential modulation of estrogen receptor activity in a tissue-specific manner. This duality is attributed to the conformational changes it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins to the receptor-ligand complex.

In tissues where it acts as an estrogen agonist, such as the bone, zuclomiphene binding to the ER promotes a conformation that favors the recruitment of co-activators, leading to the transcription of estrogen-responsive genes. Conversely, in tissues where it exhibits antagonistic activity, it is thought to induce a conformational change that promotes the binding of co-repressors, thereby inhibiting gene transcription.

The primary signaling pathway for zuclomiphene's action is through the nuclear estrogen receptors, ERα and ERβ. Upon binding to these receptors in the cytoplasm, the zuclomiphene-ER complex translocates to the nucleus. In the nucleus, it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene expression.

Figure 1: Simplified signaling pathway of Zuclomiphene's action as a SERM.

In Vitro Pharmacodynamics

The tissue-specific effects of zuclomiphene have been investigated in various in vitro models. These studies have provided valuable insights into its estrogenic and anti-estrogenic properties at the cellular level.

Table 2: Summary of In Vitro Dose-Response Effects of Zuclomiphene

| Cell Line/Assay | Endpoint Measured | Observed Effect of Zuclomiphene | Dose Range | Reference |

| MCF-7 (Human Breast Cancer) | Cell Proliferation | Inhibition of cell growth | >2.5 µM | [1] |

| Ovine Pituitary Cells | LH response to LHRH | Agonistic (sensitized cultures to LHRH) | 10⁻⁷–10⁻⁵ M | [2] |

| Ovine Pituitary Cells | FSH secretion | Antagonistic (blocked inhibitory effects of E2) | 10⁻⁶ M | [2] |

In Vivo Pharmacodynamics

Animal studies have been instrumental in elucidating the complex in vivo pharmacodynamics of zuclomiphene, demonstrating its differential effects across various organ systems.

Table 3: Summary of In Vivo Effects of Zuclomiphene in Animal Models

| Animal Model | Tissue/Organ System | Observed Effect | Reference |

| Rat | Uterus | Estrogenic (increased uterine/body weight ratio) | [3] |

| Rat | Uterine Epithelium | Estrogenic | [3] |

| Rat | Endometrial Stroma | Potently Estrogenic | [3] |

| Rat | Plasma LH | Suppressive (anti-estrogenic) | [3] |

| Rat | Plasma FSH | Weakly estrogenic | [3] |

Clinical Pharmacodynamics

Clinical investigations of zuclomiphene as a standalone agent have been limited. However, a Phase II clinical trial (NCT03646162) has explored its efficacy in treating hot flashes in men with advanced prostate cancer undergoing androgen deprivation therapy. This study provides valuable human pharmacodynamic data. In this trial, men were randomized to receive daily oral doses of placebo, 10mg, 50mg, or 100mg of zuclomiphene citrate[4]. The primary endpoint was the mean change in the frequency of moderate and/or severe hot flashes[4].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacodynamic studies. The following sections outline the protocols for key experiments used to characterize the activity of zuclomiphene.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Figure 2: Workflow for a competitive estrogen receptor binding assay.

Protocol:

-

Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors[5].

-

Incubation: The uterine cytosol is incubated with a constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) and increasing concentrations of the test compound (zuclomiphene)[5].

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite or dextran-coated charcoal[5].

-

Measurement of Radioactivity: The radioactivity of the receptor-bound fraction is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined, from which the relative binding affinity (RBA) can be calculated.

Rat Uterotrophic Assay

This in vivo assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rats.

Figure 3: Workflow for the rat uterotrophic assay.

Protocol:

-

Animal Model: Immature female rats (approximately 21 days old) or adult ovariectomized female rats are used[6][7][8].

-

Dosing: The animals are treated with the test compound (zuclomiphene) or a vehicle control via oral gavage or subcutaneous injection for a period of 3 to 7 days[7][8].

-

Necropsy and Uterine Excision: Twenty-four hours after the final dose, the animals are euthanized, and their uteri are carefully dissected, trimmed of fat and connective tissue.

-

Uterine Weight Measurement: The uteri are blotted to remove excess fluid and weighed (wet weight). They may also be dried to obtain a dry weight.

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group to determine if the test compound has a statistically significant uterotrophic (estrogenic) or anti-uterotrophic (anti-estrogenic) effect.

MCF-7 Cell Proliferation Assay

This in vitro assay measures the effect of a compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Protocol:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium, often in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Seeding: Cells are seeded into multi-well plates at a specific density.

-

Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound (zuclomiphene) in the presence or absence of a fixed concentration of estradiol.

-

Incubation: The cells are incubated for a period of several days.

-

Assessment of Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting, MTT assay, or CyQUANT assay, which measure metabolic activity or DNA content, respectively.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonistic effects) or IC₅₀ (for antagonistic effects) of the compound.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is used to assess the estrogenic activity of a compound by measuring the induction of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa.

Protocol:

-

Cell Culture: Ishikawa cells are maintained in an appropriate culture medium.

-

Seeding and Treatment: Cells are seeded in multi-well plates and treated with different concentrations of the test compound (zuclomiphene).

-

Incubation: The cells are incubated for a defined period, typically 48 to 72 hours, to allow for enzyme induction.

-

Alkaline Phosphatase Measurement: The activity of alkaline phosphatase is measured using a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP). The resulting color change is quantified using a spectrophotometer.

-

Data Analysis: The estrogenic activity of the compound is determined by the dose-dependent increase in alkaline phosphatase activity.

Conclusion

Zuclomiphene exhibits a complex pharmacodynamic profile as a selective estrogen receptor modulator. Its tissue-specific estrogenic and anti-estrogenic actions are a result of its interaction with estrogen receptors and the subsequent modulation of gene expression. While a comprehensive understanding of its binding affinities requires further investigation to determine precise Ki or Kd values, the available data from in vitro and in vivo studies provide a solid foundation for its characterization. The experimental protocols outlined in this guide offer standardized methods for further research into the nuanced pharmacodynamics of zuclomiphene and other SERMs, which is essential for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogenic and antiestrogenic effects of enclomiphene and zuclomiphene on gonadotropin secretion by ovine pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative differences in estrogenic/antiestrogenic effects of clomiphene and zuclomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zuclomiphene | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urosphere.com [urosphere.com]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

The Impact of Zuclomiphene Citrate on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclomiphene (B94539) citrate (B86180), the (Z)-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that exerts complex effects on the hypothalamic-pituitary-gonadal (HPG) axis. As a component of the widely prescribed clomiphene citrate, understanding the specific actions of zuclomiphene is critical for drug development and clinical research in areas such as male hypogonadism and infertility. This technical guide provides an in-depth analysis of the mechanism of action, hormonal effects, and relevant experimental protocols associated with zuclomiphene citrate's influence on the HPG axis. Quantitative data from key studies are summarized, and detailed methodologies are provided to support further research.

Introduction

Clomiphene citrate is a racemic mixture composed of two stereoisomers: zuclomiphene and enclomiphene (B195052).[1] While enclomiphene is characterized as an estrogen receptor antagonist, zuclomiphene is considered to have weak estrogenic (agonist) activity.[2] This fundamental difference in their interaction with estrogen receptors leads to distinct effects on the HPG axis. Zuclomiphene's estrogenic properties are of particular interest due to its long half-life and potential for accumulation in the body with chronic administration. This guide will focus on the specific role of the zuclomiphene isomer in modulating the HPG axis, drawing from studies on both clomiphene citrate and, where available, isolated isomers.

Mechanism of Action

This compound functions as a selective estrogen receptor modulator, exhibiting tissue-specific estrogen agonist and antagonist properties. Its primary site of action concerning the HPG axis is the hypothalamus.

At the hypothalamic level, estrogens exert negative feedback by binding to estrogen receptors (ERs), which in turn suppresses the pulsatile release of gonadotropin-releasing hormone (GnRH). By acting as a weak estrogen agonist, zuclomiphene can occupy these receptors. However, its intrinsic activity is lower than that of endogenous estradiol. This competitive binding can disrupt the normal negative feedback loop, leading to an increase in GnRH secretion.[3]

The increased GnRH signaling stimulates the anterior pituitary gland to enhance the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] In men, LH acts on the Leydig cells of the testes to stimulate the synthesis and secretion of testosterone (B1683101). FSH, on the other hand, primarily targets the Sertoli cells, which are crucial for spermatogenesis.

dot

Pharmacokinetics

A critical aspect of this compound is its pharmacokinetic profile, which differs significantly from that of enclomiphene. Zuclomiphene has a notably longer elimination half-life, which can lead to its accumulation in the body over consecutive treatment cycles.

| Parameter | This compound | Enclomiphene Citrate |

| Elimination Half-Life | Long (detectable for >1 month) | Short (~24 hours) |

| Accumulation | Accumulates with repeated dosing | Less accumulation |

Table 1: Comparative Pharmacokinetics of Zuclomiphene and Enclomiphene Citrate.

This prolonged presence of the estrogenic isomer may contribute to some of the side effects observed with clomiphene citrate therapy and has implications for its long-term effects on the HPG axis.

Quantitative Data on Hormonal Effects

The following tables summarize the quantitative effects of clomiphene citrate (containing zuclomiphene) on key hormones of the HPG axis in men with hypogonadism. It is important to note that these studies used a combination of zuclomiphene and enclomiphene.

Table 2: Hormonal Changes with Long-Term Clomiphene Citrate Therapy in Hypogonadal Men

| Hormone | Baseline (Median) | Post-treatment (Median) | P-value |

| Total Testosterone (ng/dL) | 205.0 | 488.0 | <0.001 |

| Luteinizing Hormone (mIU/mL) | 4.0 | 6.1 | <0.001 |

| Estradiol (pg/mL) | 17.0 | 34.0 | <0.001 |

Table 3: Serum Concentrations of Zuclomiphene and Enclomiphene After Long-Term Clomiphene Citrate Therapy

| Isomer | Median Concentration (ng/mL) |

| Zuclomiphene | 44.0 |

| Enclomiphene | 2.2 |

A study in mice that directly compared the effects of the isolated isomers provides further insight.

Table 4: Effects of Isolated Zuclomiphene and Enclomiphene on Hormones in Male Mice

| Treatment Group | Serum Testosterone | Serum LH | Serum FSH |

| Placebo | Baseline | Baseline | Baseline |

| Enclomiphene (40 mg/kg/day) | Increased | Increased | Increased |

| Zuclomiphene (40 mg/kg/day) | Decreased | Decreased | Decreased |

These animal data suggest that at high doses, unopposed zuclomiphene may have an inhibitory effect on the HPG axis, consistent with its estrogenic properties. This contrasts with the stimulatory effect of enclomiphene.

Experimental Protocols

The following provides a representative experimental protocol for a clinical trial investigating the effects of a SERM like this compound on the male HPG axis, based on common practices in published studies.

5.1. Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is a robust design for evaluating the efficacy and safety of this compound.

dot

5.2. Participant Selection

-

Inclusion Criteria:

-

Male subjects, aged 18-65 years.

-

Diagnosis of secondary hypogonadism, confirmed by two separate morning total testosterone levels below a predefined threshold (e.g., <300 ng/dL).

-

Luteinizing hormone (LH) levels in the low to normal range (e.g., <9.4 IU/L).

-

-

Exclusion Criteria:

-

Primary testicular failure (elevated LH and FSH).

-

Use of medications known to affect the HPG axis within a specified washout period.

-

History of significant cardiovascular, hepatic, or renal disease.

-

Known hypersensitivity to clomiphene citrate.

-

5.3. Intervention

-

Investigational Product: this compound tablets (e.g., 12.5 mg, 25 mg).

-

Control: Placebo tablets identical in appearance.

-

Administration: Oral, once daily for a specified duration (e.g., 12-16 weeks).

5.4. Assessments

-

Hormone Analysis: Blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, and end of treatment). Key hormones to be measured include:

-

Total Testosterone

-

Free Testosterone

-

Luteinizing Hormone (LH)

-

Follicle-Stimulating Hormone (FSH)

-

Estradiol

-

Sex Hormone-Binding Globulin (SHBG)

-

-

Safety Monitoring: Assessment of adverse events, vital signs, and clinical laboratory parameters (e.g., complete blood count, liver function tests).

5.5. Analytical Methods for Hormone Assays

Accurate and precise measurement of hormone levels is paramount.

-

Testosterone and Estradiol: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones, offering high specificity and sensitivity.

-

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the serum or plasma matrix.

-

Chromatography: Reversed-phase liquid chromatography is used to separate the hormones.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection.

-

-

LH and FSH: Automated immunoassays are commonly used for the measurement of gonadotropins in clinical and research settings.

-

Assay Principle: These are typically sandwich-type immunoassays (e.g., ELISA, chemiluminescent immunoassay) where the hormone is captured between two specific antibodies.

-

Instrumentation: A variety of automated immunoassay platforms are commercially available. It is crucial to validate the assay for the specific study population and to be aware of potential interferences.

-

Discussion and Future Directions

The available evidence indicates that this compound, as a component of clomiphene citrate, contributes to the overall effect on the HPG axis. Its weak estrogenic activity at the hypothalamus is thought to play a role in stimulating gonadotropin release. However, the long half-life of zuclomiphene and its potential for accumulation warrant further investigation into its long-term effects, particularly in chronic treatment regimens.

A significant gap in the current literature is the lack of robust clinical trial data on the effects of isolated this compound in men. Future research should focus on elucidating the precise dose-response relationship of pure zuclomiphene on the male HPG axis and its clinical implications for conditions such as hypogonadism and infertility. Such studies would provide invaluable information for the development of more targeted SERM-based therapies.

Conclusion

This compound plays a complex and multifaceted role in the regulation of the hypothalamic-pituitary-gonadal axis. Its weak estrogenic properties can disrupt the negative feedback of endogenous estrogens, leading to an increase in gonadotropin and testosterone levels. However, its long pharmacokinetic profile and potential for accumulation necessitate a thorough understanding of its long-term effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further unravel the therapeutic potential and challenges associated with this unique selective estrogen receptor modulator.

References

The Enduring Presence: A Technical Guide to the In Vivo Biological Half-life and Metabolism of Zuclomiphene Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene (B94539) citrate (B86180), the (Z)-isomer of clomiphene citrate, is a non-steroidal selective estrogen receptor modulator (SERM) with a complex pharmacological profile. As a component of the commonly prescribed ovulation induction agent clomiphene citrate, which is a racemic mixture of zuclomiphene and enclomiphene, understanding its individual pharmacokinetics and metabolism is paramount for optimizing therapeutic strategies and mitigating potential side effects. Zuclomiphene exhibits weak estrogenic and antiestrogenic properties, and its significantly longer biological half-life compared to its E-isomer, enclomiphene, leads to its accumulation in the body over consecutive treatment cycles. This technical guide provides a comprehensive overview of the in vivo biological half-life and metabolism of zuclomiphene citrate, presenting key quantitative data, detailed experimental protocols from cited studies, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetics of this compound

The pharmacokinetic profile of zuclomiphene is characterized by its prolonged retention in the body. This extended half-life is a critical factor in its clinical effects and potential for long-term side effects.

Biological Half-Life

Zuclomiphene has a notably long biological half-life, with detectable levels persisting for over a month after administration[1][2]. This is in stark contrast to its isomer, enclomiphene, which has a much shorter half-life of approximately 10 to 24 hours[1][3][4]. Some reports suggest the half-life of zuclomiphene can be greater than 40 hours to as long as 30-50 days. This significant difference in elimination kinetics is attributed to potential stereo-specific enterohepatic recycling or sequestration of the zuclomiphene isomer. Due to this long half-life, zuclomiphene accumulates in the system with repeated dosing.

Absorption, Distribution, and Excretion

Clomiphene citrate, and by extension its isomers, is readily absorbed orally. Following absorption, zuclomiphene is distributed to various tissues. Excretion is primarily through the feces, accounting for approximately 42% of the dose, with about 8% excreted in the urine. Notably, due to its long half-life, traces of the drug can be detected in the feces for up to 6 weeks after administration.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for zuclomiphene from a study in anovulatory women with polycystic ovary syndrome (PCOS) following a single 50 mg oral dose of clomiphene citrate.

| Parameter | Mean Value | Coefficient of Variation (%) |

| Cmax (ng/mL) | 15 | 41 |

| tmax (h) | 7 | 87 |

| AUC(0-456 h) (ng/mL·h) | 1289 | 34 |

| Data sourced from a study on nine women with PCOS. |

It is important to note that the conventional model-dependent pharmacokinetics of clomiphene citrate isomers can be difficult to determine due to a very flat terminal half-life and a long residence time, which is indicative of the compound's lipophilic nature and extensive distribution.

Metabolism of this compound

The biotransformation of zuclomiphene is a complex process primarily occurring in the liver. The metabolism involves several enzymatic reactions, leading to the formation of various metabolites.

Metabolic Pathways

Zuclomiphene undergoes phase I metabolism, primarily through oxidation and N-dealkylation. The cytochrome P450 enzyme system plays a crucial role in this process. Specifically, CYP3A4 and CYP3A5 are the major enzymes involved in the metabolism of (Z)-clomiphene. In contrast, the metabolism of (E)-clomiphene is predominantly carried out by CYP2D6.

The metabolic reactions include the formation of hydroxylated and N-desethylated metabolites. Key identified metabolites of clomiphene include (E)- and (Z)-isomers of N-desethylclomiphene, N,N-didesethylclomiphene, 4-hydroxyclomiphene, and 4-hydroxy-N-desethylclomiphene, as well as N-oxides. These metabolites can also be eliminated as sulfo- and gluco-conjugates.

Signaling Pathway of Zuclomiphene Metabolism

Experimental Protocols

The following sections detail the methodologies employed in key studies for the analysis of zuclomiphene in biological matrices.

Quantification of Zuclomiphene in Human Plasma by LC-MS/MS

This protocol is based on methodologies described for the quantification of clomiphene isomers and their metabolites.

1. Sample Preparation (Solid Phase Extraction)

-

Objective: To extract zuclomiphene and an internal standard from human plasma.

-

Procedure:

-

To 500 µL of human plasma, add the internal standard (e.g., N-didesmethyltamoxifen or glipizide).

-

Vortex the mixture.

-

Perform solid phase extraction (SPE) for sample cleanup.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate and quantify zuclomiphene.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: ZORBAX Eclipse plus C18, 1.8 µm or ACQUITY UPLC® BEH C18, 1.7µ (2.1 mm x 100 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, or 5 mM Ammonium Acetate in water (pH 4.0) and methanol (B129727) (38:62 v/v).

-

Flow Rate: 0.230 mL/min to 1 mL/min.

-

Injection Volume: 100 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transition: For zuclomiphene, m/z 406.2 → 100.0.

-

Experimental Workflow for Pharmacokinetic Analysis

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Zuclomiphene Citrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Zuclomiphene (B94539) Citrate (B86180), focusing on its chemical structure, synthesis methodologies, and mechanism of action. The information is intended for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Structure and Properties

Zuclomiphene is the (Z)-stereoisomer of clomiphene, a triphenylethylene (B188826) derivative.[1][2] It is a selective estrogen receptor modulator (SERM).[3] Clomiphene citrate is a mixture of two geometric isomers, zuclomiphene (cis-isomer) and enclomiphene (B195052) (trans-isomer), with the zuclomiphene isomer typically comprising 30-50% of the mixture.[4][5] Zuclomiphene is considered the more estrogenic isomer.[2]

The citrate salt form enhances the solubility of the compound. The chemical structure consists of a central triphenylethylene core with a 2-(diethylamino)ethoxy side chain.[] This side chain is crucial for its interaction with the estrogen receptor.

Caption: Chemical structure of Zuclomiphene Citrate.

Table 1: Chemical and Physical Properties of Zuclomiphene and its Citrate Salt

| Property | Zuclomiphene | This compound | Reference(s) |

| IUPAC Name | 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | [1][7] |

| Molecular Formula | C₂₆H₂₈ClNO | C₃₂H₃₆ClNO₈ | [1][7] |

| Molecular Weight | 405.96 g/mol | 598.1 g/mol | [3][7] |

| CAS Number | 15690-55-8 | 7619-53-6 | [1][7] |

| Appearance | - | White to Off-White Solid | [8] |

| Melting Point | - | 139 - 141°C | [8] |

| Solubility | - | Slightly soluble in DMSO and Methanol.[8] Freely soluble in Acetonitrile (B52724).[5] | [5][8] |

Synthesis of this compound

The synthesis of clomiphene typically results in a mixture of (E) and (Z) isomers.[4] Achieving a high isomeric purity of zuclomiphene requires specific stereoselective methods.

General Synthesis Route

A common method for preparing clomiphene involves the dehydration of 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol, followed by a chlorination step.[4] This process, however, often yields a mixture enriched in the E-isomer (enclomiphene).[9]

Experimental Protocol 1: General Clomiphene Synthesis [4]

-

Dehydration: 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol is dissolved in a solvent like dichloromethane (B109758) (DCM). A mineral acid, such as sulfuric acid, is added to facilitate dehydration, producing a 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt.

-

Chlorination: The resulting salt is then chlorinated using an agent like N-chlorosuccinimide (NCS) to form a mixture of trans- and cis-clomiphene isomers.

-

Citrate Salt Formation: The clomiphene base mixture is dissolved in a suitable solvent (e.g., acetone) and treated with a solution of citric acid to precipitate the citrate salt.[10]

Stereoselective Synthesis of Zuclomiphene

A process for preparing zuclomiphene with high isomeric purity involves a nickel-catalyzed carbometallation of diphenylacetylene.[9] This method allows for the stereoselective formation of the desired Z-isomer.

Experimental Protocol 2: Stereoselective Zuclomiphene Synthesis [9]

-

Carbometallation: Diphenylacetylene undergoes a nickel-catalyzed carbometallation with a Grignard or zinc reagent of the formula M-X-Ph-O-R, where R contains the protected side chain. This reaction stereoselectively forms the Z-isomer of the triarylalkenyl intermediate. The reaction is typically conducted at a temperature between 40°C and 80°C.

-

Chlorination: The intermediate is then chlorinated to yield zuclomiphene.

-

Deprotection and Side Chain Addition (if necessary): If a protecting group is used on the side chain, it is removed, and the 2-(diethylamino)ethoxy group is introduced.

-

Salt Formation: The purified zuclomiphene base is reacted with citric acid to form this compound.

This process can achieve an isomeric purity of at least 95% for the Z-isomer.[9]

Caption: Synthetic workflows for Clomiphene and stereoselective Zuclomiphene.

Table 2: Synthesis Reaction Data

| Step | Reagents | Solvent | Temperature | Yield / Purity | Reference(s) |

| Chlorination | 1,3-dichloro-5,5-dimethylhydantoin (DCDMI), Acetic Acid | Toluene | 60°C | - | [10] |

| Citrate Formation | Citric acid monohydrate | Acetone | 0°C | 94.1% molar yield, >98% HPLC purity (for mixture) | [10] |

| Carbometallation | Diphenylacetylene, Ni-catalyst, Organometallic reagent | - | 50-70°C | Isomeric purity of Z-isomer >95% | [9] |

Chemical Characterization

The characterization of this compound involves various analytical techniques to confirm its structure, purity, and isomeric ratio.

-

Spectroscopy: UV-Visible spectroscopy is used for quantitative analysis. Clomiphene citrate in acetonitrile shows absorption maxima at 234 nm and 290 nm.[5] The peak at 290 nm is particularly relevant for the therapeutically active Z-isomer.[5]

-

Mass Spectrometry (MS): LC-MS is employed to determine the molecular weight and fragmentation patterns, confirming the identity of the compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and the ratio of Z (zuclomiphene) to E (enclomiphene) isomers in a sample.

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Reference(s) |

| UV Spectroscopy | Absorption Maxima (λmax) | 234 nm, 290 nm (in Acetonitrile) | [5] |

| LC-MS (qTof) | Precursor Ion ([M+H]⁺) | m/z 406.193 | [7] |

| LC-MS (qTof) | Significant Fragment Ions | 406.194397 (100%), 408.191284 (39.62%), 407.196869 (30.03%), 100.111450 (6.80%) | [7] |

Mechanism of Action

This compound is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.[1][11] Its primary clinical application is in the treatment of female infertility caused by anovulation.[11]

The mechanism involves its interaction with the hypothalamic-pituitary-ovarian (HPO) axis.[12]

-

Estrogen Receptor Blockade: Zuclomiphene binds to estrogen receptors in the hypothalamus.[12] This action blocks the negative feedback signal that endogenous estrogen normally exerts.

-

GnRH Release: The hypothalamus perceives this as a low-estrogen state and increases the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[12]

-

Gonadotropin Secretion: Increased GnRH stimulates the anterior pituitary gland to secrete higher levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[11][12]

-

Ovulation Induction: FSH promotes the growth and maturation of ovarian follicles. The subsequent surge in LH triggers ovulation, the release of a mature egg from the ovary.[11]

While both isomers contribute to this effect, zuclomiphene is noted to have more potent estrogenic activity, whereas enclomiphene is considered more anti-estrogenic.[2]

Caption: Mechanism of action of this compound on the HPO axis.

References

- 1. Zuclomiphene | C26H28ClNO | CID 1548955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zuclomifene - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. sphinxsai.com [sphinxsai.com]

- 7. This compound | C32H36ClNO8 | CID 3033832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clomifene citrate | 7619-53-6 [chemicalbook.com]

- 9. CA3098552A1 - Processes for the preparation of zuclomiphene and intermediates thereof - Google Patents [patents.google.com]

- 10. Clomiphene Citrate synthesis - chemicalbook [chemicalbook.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]

Zuclomiphene Citrate: A Technical Guide to its Estrogenic and Anti-Estrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene (B94539) citrate (B86180), the (Z)-isomer of clomiphene citrate, is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits a complex pharmacological profile characterized by both estrogenic and anti-estrogenic activities. This duality of action is tissue-dependent and influenced by the prevailing hormonal environment, making zuclomiphene a subject of significant interest in reproductive medicine and endocrinology research. This technical guide provides an in-depth analysis of the core anti-estrogenic and estrogenic properties of zuclomiphene citrate, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ. Its action as either an agonist or an antagonist is contingent on the specific tissue and the presence of endogenous estrogens.

Anti-Estrogenic Effects: In tissues rich in estrogen, such as the hypothalamus and pituitary gland, zuclomiphene acts as an estrogen antagonist. By blocking the negative feedback mechanism of endogenous estradiol, it leads to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, stimulates the anterior pituitary to secrete elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The increased gonadotropin levels then drive follicular development and ovulation in females and can stimulate testosterone (B1683101) production in males.[1][2]

Estrogenic Effects: In estrogen-deficient environments or in specific tissues, zuclomiphene can act as a weak estrogen agonist. This is particularly observed in the uterus, where it can induce an increase in uterine weight (uterotrophic effect), and in bone tissue.[3] The estrogenic activity of zuclomiphene is generally considered to be weaker than that of estradiol.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the anti-estrogenic and estrogenic properties of this compound. It is important to note that precise binding affinity (Kd) and potency (EC50/IC50) values for this compound across different estrogen receptor subtypes and assay systems are not consistently reported in the public literature. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental conditions.

Table 1: Estrogen Receptor Binding Affinity of Zuclomiphene

| Ligand | Receptor/Site | Cell Line | Assay Type | Relative Binding Affinity (RBA) | Reference |

| Zuclomiphene | Estrogen Receptor (RE) | MCF-7 | Competitive Binding | Lower than enclomiphene (B195052) at low doses | [4] |

| Zuclomiphene | Antiestrogen-Binding Site (AEBS) | MCF-7 | Competitive Binding | Shows some correlation with estrogen-irreversible antitumor activity | [4] |

Table 2: In Vitro Effects of Zuclomiphene on Gonadotropin Secretion (Ovine Pituitary Cells)

| Parameter | Zuclomiphene Concentration | Effect | Observation | Reference |

| LH Response to LHRH | 10⁻⁷ - 10⁻⁵ M | Agonist | Sensitized cultures to LHRH | |

| Basal FSH Secretion | 10⁻⁶ M | Antagonist | Blocked the inhibitory effects of Estradiol (10⁻¹⁰ M) |

Table 3: In Vivo Uterotrophic Effects of Zuclomiphene (Rat Model)

| Parameter | Zuclomiphene Effect | Comparison with Estradiol | Reference |

| Uterine/Body Weight Ratio | Estrogenic | Zuclomiphene > Clomiphene | |

| Uterine Epithelium | Estrogenic | Zuclomiphene > Estradiol | |

| Endometrial Stroma | Estrogenic | Zuclomiphene >> Clomiphene |

Note: Specific dose-response data detailing the percentage increase in uterine weight at defined concentrations of zuclomiphene are not provided in the cited literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Hypothalamic-Pituitary-Gonadal Axis

Caption: Hypothalamic-Pituitary-Gonadal axis modulation by this compound.

Experimental Workflow for Estrogen Receptor Competitive Binding Assay

References

Long-Term Effects of Zuclomiphene Accumulation in Tissues: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclomiphene (B94539), the (Z)-isomer of clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) with known estrogenic properties. Unlike its antiestrogenic counterpart, enclomiphene (B195052), zuclomiphene exhibits a significantly longer half-life, leading to its accumulation in tissues upon long-term administration. This technical guide provides an in-depth analysis of the long-term consequences of such accumulation, synthesizing data from preclinical studies. We present quantitative data on tissue-specific effects, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a critical resource for researchers and professionals in drug development, highlighting the nuanced and often deleterious effects of chronic zuclomiphene exposure.

Introduction

Clomiphene citrate (B86180), a widely prescribed medication for ovulatory dysfunction, is a racemic mixture of two stereoisomers: zuclomiphene and enclomiphene.[1] These isomers possess distinct pharmacological profiles; enclomiphene is predominantly an estrogen receptor antagonist, while zuclomiphene acts as a partial estrogen agonist.[2] The significant difference in their pharmacokinetic profiles, particularly the prolonged half-life of zuclomiphene, results in its progressive accumulation in the body with repeated dosing.[3] This accumulation is a critical consideration in long-term treatment regimens, as the persistent estrogenic stimulation by zuclomiphene can lead to a range of tissue-specific effects, some of which are adverse. This whitepaper consolidates the existing scientific literature on the long-term effects of zuclomiphene accumulation, with a focus on preclinical animal models that provide insight into potential human toxicities.

Pharmacokinetics and Tissue Accumulation

The disparity in the half-lives of clomiphene isomers is stark. Enclomiphene is eliminated relatively quickly, whereas zuclomiphene's half-life is considerably longer, leading to a shift in the isomeric ratio in the serum of individuals undergoing long-term therapy.[4] Studies in men on long-term clomiphene citrate treatment have shown a significant alteration in the concentrations of the two isomers, with zuclomiphene becoming the predominant isomer.[4] This isomer-specific accumulation is a key driver of the long-term effects observed.

While specific quantitative data on zuclomiphene concentrations in various tissues such as the liver, adipose tissue, and brain remain limited in the public domain, the observed systemic effects in animal models strongly suggest significant tissue retention.

Tissue-Specific Long-Term Effects

Chronic administration of zuclomiphene has been shown to induce a range of effects in various tissues, primarily in animal models. The estrogenic nature of zuclomiphene underpins these observations.

Reproductive Tissues

The most profound effects of long-term zuclomiphene exposure have been documented in male reproductive organs. A chronic dosing study in male mice demonstrated that high doses of zuclomiphene have pernicious effects on these tissues.

Table 1: Effects of Chronic Zuclomiphene Administration on Male Mouse Reproductive Tissues

| Parameter | Placebo | Zuclomiphene (4 mg/kg/day) | Zuclomiphene (40 mg/kg/day) |

| Testicular Weight | No significant change | Significant reduction | Significant reduction |

| Seminiferous Tubules | Normal histology | Severe degenerative changes | Severe degenerative changes |

| Leydig Cells | Normal histology | Atrophied | Atrophied |

| Epididymis Weight | No significant change | Significant decrease | Significant decrease |

| Epididymis Histology | Normal histology | Regressive changes | Regressive changes |

| Seminal Vesicles Weight | No significant change | Significant decrease | Significant decrease |

| Sperm Motility | Normal | Immotile and fragmented | Immotile and fragmented |

Data synthesized from a chronic dosing study in male mice.

In female animal models, the estrogenic activity of zuclomiphene has been shown to cause uterine epithelial hypertrophy and hyperplasia.